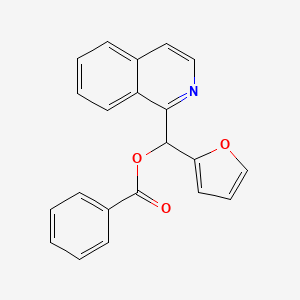![molecular formula C19H20ClN5O2S B12158137 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide](/img/structure/B12158137.png)
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a diverse range of applications. Its chemical structure consists of several functional groups, including an amine, a triazole ring, and a thioether.
- The compound’s full IUPAC name is quite lengthy, so let’s break it down:
- 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide
- The key components are:
- 4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio) : This part contains the triazole ring and the thioether group.
- N-(4-chloro-2-methylphenyl)acetamide : This portion includes the amide group and the chloro-substituted phenyl ring.
Preparation Methods
- The synthetic routes for this compound can vary, but one common method involves the reduction of a Schiff base precursor. Here are the steps:
- Start with a Schiff base formed between an aldehyde (e.g., 4-ethoxybenzaldehyde) and an amine (e.g., 4-amino-1,2,4-triazole).
- Reduce the Schiff base using a reducing agent (e.g., sodium borohydride, NaBH₄) to obtain the target compound.
- Industrial production may involve scaled-up versions of these laboratory methods.
Chemical Reactions Analysis
- The compound can undergo various reactions:
- Reduction : As mentioned earlier, the reduction of the Schiff base is a crucial step.
- Substitution : The chloro-substituted phenyl group can participate in substitution reactions.
- Oxidation : While not directly involved in the synthesis, oxidation reactions may occur during compound handling.
- Common reagents include sodium borohydride, acids, and bases.
- Major products depend on reaction conditions and starting materials.
Scientific Research Applications
- In chemistry, this compound serves as a building block for more complex molecules.
- In biology and medicine:
- It might exhibit pharmacological properties due to its diverse functional groups.
- Researchers explore its potential as an antimicrobial, antifungal, or anticancer agent.
- In industry, it could be used in the synthesis of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- Molecular targets may include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include:
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
- Uniqueness lies in the combination of the triazole, thioether, and amide functionalities.
Properties
Molecular Formula |
C19H20ClN5O2S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-3-27-15-7-4-13(5-8-15)18-23-24-19(25(18)21)28-11-17(26)22-16-9-6-14(20)10-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26) |
InChI Key |
ZFUQYXSBJDUGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12158056.png)
![4-(4-Benzylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B12158059.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12158064.png)



![methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B12158078.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12158084.png)
![methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12158086.png)

![N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B12158105.png)

![methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B12158125.png)
![(4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B12158126.png)
